molecular formula C21H17N3O5S B2737835 Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate CAS No. 685869-13-0

Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate

Cat. No. B2737835
CAS RN: 685869-13-0
M. Wt: 423.44
InChI Key: FNTXXQLLGVPHCT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzoxazole ring, a sulfanylidene group, a propanoylamino group, and a carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzoxazole ring is a heterocyclic compound containing a benzene ring fused to an oxazole ring. The sulfanylidene group could potentially participate in tautomeric shifts .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzoxazole ring can participate in electrophilic substitution reactions, and the carboxylate group can undergo reactions typical of carboxylic acids and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence its properties .

Scientific Research Applications

Synthesis and Antimicrobial Potential

New quinazoline derivatives have been synthesized with potential antimicrobial activity. These compounds have been screened against various bacteria and fungi, showcasing their relevance in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antileukemic Activity

Research into bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including isoquinolines, has shown significant in vivo activity against P388 lymphocytic leukemia, highlighting the compound's potential in antileukemic therapies (Anderson, Heider, Raju, & Yucht, 1988).

Catalytic Synthesis Applications

The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst has been reported for the synthesis of polyhydroquinoline derivatives. This method is noted for its efficiency, clean process, and high yield, demonstrating the compound's utility in facilitating organic syntheses (Khaligh, 2014).

Synthetic Methodologies

A new synthesis method for methyl isoquinoline-3-carboxylates starting from aromatic 1,2-dialdehydes has been described, expanding the toolkit for preparing isoquinolines with various electron-withdrawing groups. This method opens new pathways for synthesizing isoquinoline derivatives efficiently (Hiebl, Kollmann, Levinson, Offen, Shetzline, & Badlani, 1999).

Novel Isoquinoline Derivatives

Studies have focused on the development of novel isoquinoline derivatives through direct oxidative cross-dehydrogenative coupling with methyl arenes. This process allows for the efficient synthesis of C1-benzyl and -benzoyl isoquinolines, demonstrating a significant advancement in the field of organic chemistry and offering new compounds for further biological evaluation (Wan, Lou, & Liu, 2015).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it has biological activity, it would depend on the specific context, such as the target molecule in a biological system .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential uses in various fields .

properties

IUPAC Name

methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-28-20(27)15-12-24(19(26)14-7-3-2-6-13(14)15)22-18(25)10-11-23-16-8-4-5-9-17(16)29-21(23)30/h2-9,12H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTXXQLLGVPHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC(=O)CCN3C4=CC=CC=C4OC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate

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